(S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
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Overview
Description
“(S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate”, also known as “(S)-t-Boc-piperidine-1-carboxylate”, is a white, crystalline powder that belongs to the class of piperidines. It is a synthetic fragment that plays a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of this compound is C13H24N2O4 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The compound has a molecular weight of 272.341, a density of 1.1±0.1 g/cm3, and a boiling point of 343.8±52.0 °C at 760 mmHg . Its exact mass is 272.173615 and it has a LogP value of 1.06 .Scientific Research Applications
Chemical Synthesis and Industrial Applications
One significant application of derivatives similar to (S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is in the synthesis of pharmaceutical compounds. For example, the synthesis routes for vandetanib, a therapeutic agent, involve complex chemical processes where similar compounds serve as intermediates, highlighting their role in producing commercially valuable pharmaceuticals with high yields. This underscores the compound's utility in facilitating drug manufacturing and enhancing industrial production efficiency (W. Mi, 2015).
Environmental Applications
In the context of environmental science, certain tert-butyl compounds have been studied for their biodegradation and fate in soil and groundwater. Although not directly related to this compound, these studies on similar compounds, such as ethyl tert-butyl ether (ETBE), offer insights into the environmental impact and degradation pathways of tert-butyl derivatives. Understanding the microbial degradation and environmental fate of such compounds is crucial for assessing their environmental safety and developing bioremediation strategies (S. Thornton et al., 2020).
Synthesis of N-heterocycles
Chiral sulfinamides, closely related to the chemical structure of the compound , play a pivotal role in the stereoselective synthesis of amines and their derivatives, which are fundamental in creating diverse N-heterocycles. These N-heterocycles form the structural backbone of many natural products and drugs, underscoring the importance of such tert-butyl compounds in medicinal chemistry and drug design (R. Philip et al., 2020).
Safety and Hazards
Future Directions
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This field is expected to continue to grow and evolve, with more research needed to develop fast and cost-effective methods for the synthesis of substituted piperidines .
Properties
IUPAC Name |
tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-9-7-6-8-10(15)11(16)14(4)18-5/h10H,6-9H2,1-5H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYHZPIPLAIBOA-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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